molecular formula C25H20N4O2S B2906616 3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1372005-44-1

3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2906616
CAS RN: 1372005-44-1
M. Wt: 440.52
InChI Key: DTHXTZVCTABAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of quinazolinone, which is a class of heterocyclic compounds that have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is not fully understood. However, it is believed that this compound exerts its cytotoxic activity by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is essential for maintaining tissue homeostasis. Cancer cells are known to evade apoptosis, which is one of the reasons why they are able to proliferate uncontrollably.
Biochemical and Physiological Effects:
In addition to its cytotoxic activity, 3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has also been shown to exhibit other biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has also been shown to exhibit antimicrobial activity, which makes it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. This makes it important to carefully evaluate the safety of this compound before using it in clinical trials.

Future Directions

There are several future directions for the research on 3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one. One of the most promising directions is the development of new cancer therapies based on this compound. Another potential direction is the development of new antibiotics based on the antimicrobial activity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its safety for use in clinical trials.

Synthesis Methods

The synthesis of 3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves the reaction of 2-aminobenzyl alcohol with p-tolylacetic acid to form 2-benzyl-3-(p-tolyl)quinazolin-4(3H)-one. This intermediate is then reacted with thioacetic acid and 3-bromo-1,2,4-oxadiazole to form the final product.

Scientific Research Applications

3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

3-benzyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c1-17-11-13-19(14-12-17)23-27-22(31-28-23)16-32-25-26-21-10-6-5-9-20(21)24(30)29(25)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHXTZVCTABAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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